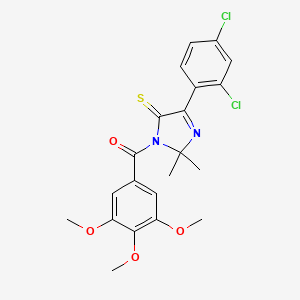

4-(2,4-dichlorophenyl)-2,2-dimethyl-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione

Description

4-(2,4-Dichlorophenyl)-2,2-dimethyl-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione features a complex heterocyclic scaffold with distinct functional groups:

- 3,4,5-Trimethoxybenzoyl group: Contributes to electron-rich aromatic systems, influencing solubility and π-π stacking .

- Imidazole-thione core: The sulfur atom in the thione moiety may participate in hydrogen bonding or metal coordination, altering reactivity compared to imidazole or thiazole derivatives .

Properties

IUPAC Name |

[4-(2,4-dichlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2N2O4S/c1-21(2)24-17(13-7-6-12(22)10-14(13)23)20(30)25(21)19(26)11-8-15(27-3)18(29-5)16(9-11)28-4/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGHZDQXLZFGKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C(=S)N1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=C(C=C(C=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps may include:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines.

Introduction of the dichlorophenyl group: This step may involve a substitution reaction where a dichlorophenyl group is introduced to the imidazole ring.

Addition of the trimethoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

Catalysis: Using catalysts to improve reaction efficiency.

Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or inhibitor in biochemical assays.

Medicine: Potential therapeutic applications due to its unique structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example:

Binding to enzymes: Inhibiting or modulating enzyme activity.

Interacting with receptors: Modulating receptor signaling pathways.

Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with analogs:

Pharmacological and Physicochemical Properties

- Hydrogen Bonding: The thione group (C=S) in the target may form stronger hydrogen bonds than oxygen-containing analogs (e.g., carbonyl groups in dihydropyrano derivatives), influencing solubility and crystal packing .

- Bioactivity : While direct data for the target is absent, chloro- and fluorophenyl-substituted analogs (e.g., Compound 4 in ) exhibit antimicrobial activity, suggesting halogenated aryl groups are critical for target engagement .

Key Research Findings and Gaps

- Unanswered Questions: Limited data exist on the target’s biological activity, solubility, and metabolic stability. Comparative studies with thione vs. thiazole/thioether derivatives are needed to elucidate sulfur’s role.

Biological Activity

The compound 4-(2,4-dichlorophenyl)-2,2-dimethyl-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione is a member of the imidazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula : C20H22Cl2N2O5S

- Molecular Weight : 449.37 g/mol

The structure features a thione group (C=S) that contributes to its reactivity and biological activity. The presence of the dichlorophenyl and trimethoxybenzoyl groups enhances its pharmacological potential.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

- Formation of the Imidazole Ring : The initial step often involves cyclization reactions using appropriate precursors.

- Thionation : The introduction of the thione functionality can be achieved through sulfurization methods.

- Functionalization : The incorporation of the 2,4-dichlorophenyl and 3,4,5-trimethoxybenzoyl groups occurs through electrophilic aromatic substitution reactions.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. In studies where it was tested using the disk diffusion method, it demonstrated notable inhibition zones compared to standard antibiotics like ciprofloxacin .

- Antifungal Activity : Similar compounds have been reported to possess antifungal properties against species such as Candida albicans and Aspergillus niger, suggesting a broad-spectrum activity profile .

Anticancer Potential

Imidazole derivatives are also explored for their anticancer properties:

- Mechanism of Action : The thione group in the compound can form covalent bonds with nucleophilic sites on proteins involved in cell proliferation and survival pathways. This interaction may lead to apoptosis in cancer cells .

- Case Studies : In vitro studies have shown that related compounds can inhibit tumor growth in various cancer cell lines, including breast and colon cancer cells. These findings support further investigation into this compound's potential as an anticancer agent .

The biological activity of 4-(2,4-dichlorophenyl)-2,2-dimethyl-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione can be attributed to several mechanisms:

- Enzyme Inhibition : The thione group interacts with critical enzymes involved in metabolic pathways.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting their integrity.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that imidazole derivatives can induce oxidative stress in cells, leading to cell death.

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.